

Introduction: The Significance of Halogenated Aminophenols

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4-bromo-6-chlorophenol

Cat. No.: B1529774

[Get Quote](#)

Halogenated phenolic compounds are cornerstones of modern organic synthesis and medicinal chemistry. The strategic incorporation of halogen atoms onto a phenol ring dramatically alters the molecule's electronic and steric properties.^[1] This modification can enhance lipophilicity, a critical factor for drug absorption, improve metabolic stability, and introduce reactive handles for further chemical diversification through cross-coupling reactions.^[1]

Similarly, aminophenols, which contain both amino (-NH₂) and hydroxyl (-OH) groups, are highly versatile building blocks, famously exemplified by 4-aminophenol's role as a key intermediate in the synthesis of paracetamol.^[1]

2-Amino-6-bromo-4-chlorophenol (CAS No: 179314-60-4) is a halogenated aminophenol that embodies the synergistic potential of these structural motifs.^[1] Its unique arrangement of electron-donating (amino, hydroxyl) and electron-withdrawing (bromo, chloro) groups on the aromatic ring creates a distinct electronic environment. This renders it a valuable intermediate for synthesizing complex molecules and a compelling scaffold for drug discovery and materials science research.^[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Part 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's fundamental properties is paramount for its effective application in research and development.

Core Physicochemical Data

The essential characteristics of 2-Amino-6-bromo-4-chlorophenol are summarized below, providing a snapshot of its identity and key physical properties.

Property	Value	Source(s)
IUPAC Name	2-amino-6-bromo-4-chlorophenol	[1] [2]
CAS Number	179314-60-4	[1] [2]
Molecular Formula	C ₆ H ₅ BrCINO	[2]
Molecular Weight	222.47 g/mol	[1] [3]
Appearance	Solid	[1]
Melting Point	83-87 °C	[1]
InChI Key	ISKCLWHHJKNMKI-UHFFFAOYSA-N	[1] [3]
Storage Temperature	2-8°C	

Chemical Structure

Caption: Chemical Structure of 2-Amino-6-bromo-4-chlorophenol.

Spectroscopic Profile

Structural elucidation and purity confirmation rely on a combination of spectroscopic techniques.[\[1\]](#)

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, as well as the protons of the amino (-NH₂) and hydroxyl (-OH) groups. The chemical shifts of the aromatic protons are influenced by the combined electronic effects of the four substituents. The -NH₂ and -OH protons typically appear as

broad singlets, with chemical shifts that can vary depending on the solvent, concentration, and temperature.[1]

- ^{13}C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule.
- Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound (222.47 g/mol).[1]
- High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the synthesized compound.[1]

Part 2: Synthesis and Purification

The most prevalent and logical synthetic route to 2-Amino-6-bromo-4-chlorophenol involves a two-step process starting from 2-bromo-4-chlorophenol.[1] This strategy first introduces a nitro group via electrophilic aromatic substitution, which is subsequently reduced to the target amino group.[1]

Caption: General workflow for the synthesis of 2-Amino-6-bromo-4-chlorophenol.

Step-by-Step Synthesis Protocol

This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

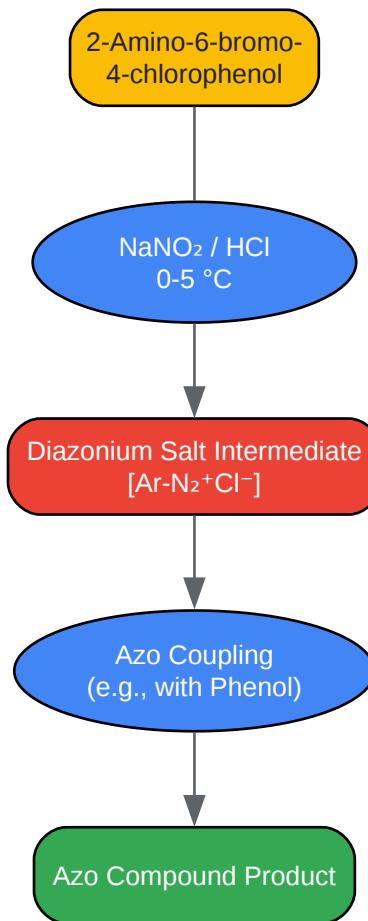
Step 1: Nitration of 2-Bromo-4-chlorophenol

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
- Addition of Starting Material: Slowly add solid 2-bromo-4-chlorophenol to the cold sulfuric acid with continuous stirring until fully dissolved. Maintain the temperature below 10 °C.
- Preparation of Nitrating Mixture: Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

- Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2-bromo-4-chlorophenol, ensuring the reaction temperature is strictly maintained between 0-5 °C. The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO_2^+).[\[1\]](#)
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at low temperature for a specified time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to precipitate the crude product, 2-bromo-6-nitro-4-chlorophenol. Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.

Step 2: Reduction of 2-Bromo-6-nitro-4-chlorophenol

- Catalyst Setup: In a hydrogenation vessel, suspend the crude 2-bromo-6-nitro-4-chlorophenol in a suitable solvent (e.g., ethanol or ethyl acetate). Add a catalytic amount of palladium on carbon (Pd/C).
- Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen and stir the mixture vigorously at room temperature. Catalytic hydrogenation is a widely used and effective method for this transformation.[\[1\]](#)
- Reaction Monitoring: Monitor the uptake of hydrogen and the reaction progress by TLC.
- Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
- Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-6-bromo-4-chlorophenol. The final product can be further purified by recrystallization from an appropriate solvent system or by column chromatography to achieve high purity. Purity should be confirmed by HPLC analysis.[\[1\]](#)


Part 3: Chemical Reactivity and Mechanistic Insights

The molecule's functionality is dictated by its three reactive centers: the amino group, the phenolic hydroxyl group, and the halogen-substituted aromatic ring.[1]

Reactions of the Amino Group

The primary aromatic amino group is a versatile nucleophilic center.

- **Diazotization:** This is a pivotal reaction for primary aromatic amines. Treatment with nitrous acid (HONO), generated *in situ* from sodium nitrite (NaNO₂) and a strong acid at 0–5 °C, converts the amino group into a diazonium salt.[1] This highly reactive intermediate is a gateway to a vast array of azo compounds and other derivatives.

[Click to download full resolution via product page](#)

Caption: Diazotization of 2-Amino-6-bromo-4-chlorophenol.

- Other Reactions: The amino group is also susceptible to acylation, alkylation, and controlled oxidation to form nitroso or nitro derivatives.[1]

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group can readily undergo reactions such as esterification by reacting with acyl halides or anhydrides. It is important to note that the amino group is also nucleophilic and may compete in these reactions. Therefore, protection of the amino group (e.g., as an amide) might be necessary to achieve selective transformation at the hydroxyl site.[1]

Reactions of the Aromatic Ring

The two halogen atoms, bromine and chlorine, make the aromatic ring a candidate for nucleophilic aromatic substitution (SNAr) reactions, which are instrumental for introducing new functional groups onto the ring.[1]

Part 4: Applications in Research and Development

The unique structural features of 2-Amino-6-bromo-4-chlorophenol make it a valuable compound in several research areas.

- Organic Synthesis: It serves as a key building block for constructing more complex organic molecules, leveraging the reactivity of its multiple functional groups.[1]
- Medicinal Chemistry: The halogenated aminophenol scaffold is of significant interest in drug discovery.[1] Halogen atoms can enhance binding affinity to biological targets and improve a drug's metabolic profile.[1] This compound and its derivatives are investigated for potential biological activities. For instance, it can act as a bidentate ligand to form complexes with transition metals, which are then studied for their catalytic or therapeutic properties.[1]
- Materials Science: The ability of this compound to form metal complexes opens avenues for developing new materials with tailored electronic or catalytic properties.[1]

Part 5: Safety, Handling, and Storage

Proper handling and storage are crucial when working with this chemical. The following information is based on available safety data for this compound and closely related analogs.

GHS Hazard Classification

Hazard Class	Code	Description	Source(s)
Acute Toxicity, Oral	H302	Harmful if swallowed	[4]
Skin Irritation	H315	Causes skin irritation	[4]
Eye Irritation	H319	Causes serious eye irritation	[4]
STOT, Single Exposure	H335	May cause respiratory irritation	[4]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably inside a chemical fume hood.[\[5\]](#)[\[6\]](#)
- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[\[6\]](#)[\[7\]](#)
- Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[\[5\]](#)[\[7\]](#)
- Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.[\[6\]](#)
- General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[\[5\]](#)[\[7\]](#)

Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[6\]](#)
- Recommended storage temperature is between 2-8°C.
- Keep separated from strong oxidizing agents.[\[5\]](#)[\[8\]](#)

First-Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[\[5\]](#)[\[7\]](#)

- Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[\[5\]](#)
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[\[5\]](#)
- Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[\[5\]](#)[\[8\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 2-amino-6-bromo-4-chlorophenol 95% | CAS: 179314-60-4 | AChemBlock [achemblock.com]
- 3. 2-amino-6-bromo-4-chlorophenol [stenutz.eu]
- 4. 2-Amino-6-bromo-4-chlorophenol 97 179314-60-4 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ICSC 1652 - 2-AMINO-4-CHLOROPHENOL [chemicalsafety.iloh.org]
- To cite this document: BenchChem. [Introduction: The Significance of Halogenated Aminophenols]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1529774#2-amino-4-bromo-6-chlorophenol-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com